2-Acetamido-1,3-thiazole-4-carboxylic acid

Description

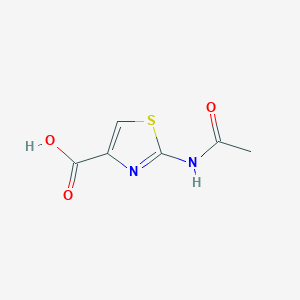

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetamido-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKINQVZUSLLCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357007 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-38-5 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Mechanistic Studies

Correlation of Structural Modifications with Biological Efficacy

The biological activity of derivatives based on the 2-amino-1,3-thiazole-4-carboxylic acid scaffold is highly dependent on the nature and position of various substituents. Modifications at the 2-amino, 4-carboxy, and 5-positions of the thiazole (B1198619) ring have profound effects on the compound's efficacy against various biological targets, including bacteria and fungi.

For instance, in the pursuit of antitubercular agents, modifications have shown divergent outcomes. Some 2-amino derivatives exhibit potent activity against the whole-cell Mycobacterium tuberculosis H37Rv, while showing no activity against the specific enzyme target mtFabH. plos.orgnih.gov Conversely, converting the 2-amino group to a 2-(2-bromoacetamido) group often confers potent enzymatic inhibition against mtFabH but may result in a loss of whole-cell activity. plos.orgstrath.ac.uk

The substituent at the 4-position also plays a critical role. Studies have demonstrated that converting the carboxylic acid to its methyl ester can dramatically alter biological activity. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate is a potent inhibitor of M. tuberculosis (MIC of 0.06 µg/ml), whereas its corresponding carboxylic acid form is inactive. plos.orgnih.gov An opposite effect is seen with analogues having a 3-chlorophenyl group at the 5-position, where the carboxylic acid is active, and the methyl ester is not. plos.org These differences are often attributed to the compounds' ability to penetrate the bacterial cell wall. plos.org

Furthermore, the group at the 5-position influences both potency and target specificity. For mtFabH inhibition, bulky and flexible substituents like a benzyl group or a meta-substituted phenyl ring are favored as they can make beneficial hydrophobic interactions within the enzyme's active site. researchgate.net In the context of antifungal activity, specific derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown good efficacy against a range of fungi at a concentration of 50 μg/mL. researchgate.net

| Compound Modification | Target | Observed Biological Efficacy | Reference |

|---|---|---|---|

| 2-amino, 4-methyl ester, 5-benzyl | M. tuberculosis (whole cell) | High potency (MIC = 0.06 µg/ml) | plos.orgnih.gov |

| 2-amino, 4-carboxylic acid, 5-benzyl | M. tuberculosis (whole cell) | Inactive | plos.org |

| 2-(2-bromoacetamido), 4-methyl ester, 5-(3-chlorophenyl) | mtFabH Enzyme | High potency (IC50 = 0.95 µg/ml) | plos.orgnih.govstrath.ac.uk |

| 2-(2-bromoacetamido), 4-methyl ester, 5-(3-chlorophenyl) | M. tuberculosis (whole cell) | Inactive | plos.orgstrath.ac.uk |

| 2-amino, 4-carboxylic acid, 5-(3-chlorophenyl) | M. tuberculosis (whole cell) | Active (MIC = 32 µg/ml) | plos.org |

| 2-amino, 4-methyl ester, 5-(3-chlorophenyl) | M. tuberculosis (whole cell) | Inactive | plos.org |

| Various amide derivatives | Fungi | Good activity at 50 µg/mL for specific derivatives | researchgate.net |

Pharmacophore Identification

Pharmacophore modeling identifies the essential molecular features required for biological activity. For derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, distinct pharmacophores have been elucidated for different enzyme targets.

When targeting metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics, the 2-aminothiazole-4-carboxylic acid (AtC) scaffold serves as an effective mimic of the anchor pharmacophore of carbapenem hydrolysates. acs.orgnih.gov The key features of this pharmacophore are the 2-amino group and the 4-carboxylic acid moiety on the thiazole ring. These groups are crucial for establishing interactions within the MBL active site that resemble the binding of the natural substrate's hydrolysis product. acs.orgnih.gov

For the inhibition of the M. tuberculosis enzyme β-ketoacyl-ACP synthase (mtFabH), a different pharmacophore model has been proposed. This model highlights key hydrogen bonding interactions with the catalytic triad of amino acid residues in the enzyme's active site. plos.orgnih.gov The model suggests that the 2-amino group of the thiazole ring is positioned near the catalytic histidine residue (His244), while the substituent at the 5-position is directed towards a hydrophobic channel. plos.orgnih.gov The addition of an electrophilic bromoacetamido group at the 2-position introduces a feature that can interact with the catalytic cysteine residue (Cys112), enhancing inhibitory activity. plos.orgnih.gov

Target Identification and Molecular Interactions

The therapeutic potential of 2-acetamido-1,3-thiazole-4-carboxylic acid derivatives stems from their ability to specifically interact with and modulate the function of key biological macromolecules.

Metallo-β-lactamases (MBLs): Derivatives of 2-aminothiazole-4-carboxylic acid have been identified as broad-spectrum inhibitors of MBLs, including subclasses B1, B2, and B3. acs.orgnih.gov Crystallographic studies have revealed a common binding mode across these subclasses, where the inhibitor's carboxylic acid and 2-amino group coordinate with the zinc ions in the MBL active site. This binding mode effectively mimics that of hydrolyzed carbapenem antibiotics, allowing these compounds to act as potent competitive inhibitors. acs.orgnih.gov

β-Ketoacyl-ACP Synthase (mtFabH): This enzyme is a crucial component of the fatty acid synthesis (FAS-II) pathway in M. tuberculosis. The 2-aminothiazole-4-carboxylate scaffold was developed as a more synthetically accessible analogue of the natural antibiotic thiolactomycin, which targets mtFabH. plos.orgnih.gov Molecular modeling studies predict that these compounds bind within the enzyme's active site, establishing key hydrogen bonds with the catalytic triad. plos.orgnih.gov Specifically, the 2-(2-bromoacetamido) derivatives are designed so that the bromomethylene portion is positioned near the thiol group of the catalytic Cys112 residue, facilitating inhibition. plos.org

By inhibiting specific enzymes, these thiazole derivatives can disrupt essential biological pathways.

Bacterial Cell Wall Synthesis: By inhibiting MBLs, 2-aminothiazole-4-carboxylic acid derivatives disrupt the primary resistance mechanism that bacteria employ against β-lactam antibiotics. This inhibition restores the efficacy of antibiotics like meropenem, effectively reviving their ability to interfere with bacterial cell wall synthesis and leading to bacterial cell death. acs.orgnih.gov

Mycobacterial Fatty Acid Synthesis: The inhibition of mtFabH by these compounds directly interferes with the FAS-II pathway in M. tuberculosis. plos.org This pathway is essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall. Disruption of this pathway compromises the structural integrity of the bacterium, leading to an antitubercular effect. plos.org

The thiazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. nih.gov Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription, and their deregulation is linked to cancer. acs.org While direct studies on this compound as a CDK-8 inhibitor are not specified, related thiazole-containing structures are known to be potent CDK inhibitors. For example, 2-anilino-4-(thiazol-5-yl)-pyrimidines are highly active pan-CDK inhibitors, with significant potency against CDK9. acs.org Docking models of other complex thiazole derivatives with CDK8 show that the core scaffold can make critical interactions with hinge region residues like Ala100. nih.gov Given that CDK8 has been identified as a mediator in inflammatory signaling and is a target in oncology, the this compound scaffold represents a potential starting point for the design of selective CDK-8 inhibitors. nih.govnih.gov

Fumarate reductase is an essential enzyme in the anaerobic metabolism of various pathogens, including parasitic worms and bacteria like Helicobacter pylori. The enzyme is a known target for anthelmintic drugs, some of which contain a thiazole ring, such as thiabendazole. nih.gov Thiabendazole has been shown to inhibit fumarate reductase activity in H. pylori, suggesting the enzyme is a viable therapeutic target. nih.gov Although direct inhibition of fumarate reductase by this compound has not been explicitly demonstrated in the reviewed literature, the established role of thiazole-containing compounds as inhibitors of this enzyme makes it a plausible and potential target for derivatives of this scaffold, particularly in the development of new antimicrobial or anthelmintic agents.

Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. There are two main types in humans, MetAP-1 and MetAP-2. Notably, MetAP-2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, making it an attractive target for the development of anti-cancer agents.

The inhibition of MetAP-2 by small molecules can suppress the proliferation of endothelial cells. nih.gov Natural products such as fumagillin and ovalicin are known potent inhibitors of MetAP-2, binding to the enzyme with low nanomolar efficacy. nih.gov The pursuit of novel, selective, and reversible inhibitors of MetAP-2 has led to the exploration of various chemical scaffolds. While direct studies on this compound as a MetAP-2 inhibitor are not extensively documented, the thiazole ring is a versatile and common moiety in the design of biologically active agents, including enzyme inhibitors. analis.com.mynih.gov For example, research into inhibitors for other enzymes has identified thiazole-4-carboxylic acid thiazol-2-ylamide derivatives as potent candidates through bioisosteric replacement strategies. The structural features of this compound, containing both a thiazole core and a carboxylic acid group, are characteristic of fragments often explored in the rational design of enzyme inhibitors.

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand with a protein's active site. For thiazole derivatives, docking studies have been employed to understand their interactions with various biological targets.

These studies typically reveal that the binding affinity is governed by a combination of interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking. For instance, in studies of thiazole carboxamide derivatives as COX inhibitors, docking analyses showed that ligands displayed lower binding energies (ΔGbind) when complexed with the target enzyme, indicating high binding affinity. Similarly, docking of thiazolidinone derivatives has been used to predict binding modes within enzymes, with the analysis focusing on hydrogen bonding and hydrophobic interactions with key amino acid residues in the protein's functional domain. The this compound scaffold possesses key functional groups—the amide (NH and C=O) and carboxylic acid (C=O and OH)—that can act as hydrogen bond donors and acceptors, making it a candidate for forming stable interactions within a protein's binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of chemical compounds. For thiazole and acetamide derivatives, DFT calculations provide valuable insights into their structural and electronic characteristics.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. DFT studies on acetamide thiazole derivatives have been used to investigate nucleophilic/electrophilic sites and chemical reactivity parameters. For 2-thiophene carboxylic acid thiourea derivatives, DFT calculations showed that the HOMO-LUMO energy gap could predict the relative stability and reactivity of different structures. Such calculations on this compound would elucidate its electronic properties, charge distribution, and the regioselective patterns of its chemical reactivity.

| Compound Type | DFT Functional/Basis Set | Key Parameters Calculated | Typical Findings |

|---|---|---|---|

| Acetamide Thiazole Derivatives | B3LYP/6-311++G(d,p) | HOMO-LUMO energy, Nucleophile/Electrophile sites | Identification of reactive sites and prediction of chemical reactivity. |

| 2-Thiophene Carboxylic Acid Thiourea Derivatives | 6-311G(d,p) | Ionization potential, Electron affinity, HOMO-LUMO gap | Smaller energy gap correlates with higher molecular reactivity. |

| Triphenyl-substituted Thiazoles | B3LYP | Structural and photophysical data | Prediction of absorption data and excited state properties. |

Drug-likeness and Bioavailability Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-like properties of a compound early in the discovery process. These predictions help to identify candidates with favorable pharmacokinetic profiles, such as good oral bioavailability.

For heterocyclic compounds like thiazole derivatives, web-based tools are often used to calculate key physicochemical parameters. Important rules, such as Lipinski's Rule of Five, help assess a molecule's potential to be an orally active drug. This rule considers molecular weight (MW < 500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). Veber's rule, which considers the number of rotatable bonds and polar surface area (PSA), is another indicator of good oral bioavailability. Studies on thiazolo[3,2-b] nih.govacs.orgnih.govtriazole and imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have shown that these compounds can exhibit good gastrointestinal absorption and safe toxicity profiles based on in silico predictions. Predictions for this compound would involve calculating these parameters to estimate its potential as a drug candidate.

| ADME Parameter | Governing Rule/Method | Significance |

|---|---|---|

| Molecular Weight | Lipinski's Rule of Five | Impacts diffusion and absorption; typically < 500 Da. |

| Lipophilicity (LogP) | Lipinski's Rule of Five | Affects solubility and permeability; typically < 5. |

| Hydrogen Bond Donors/Acceptors | Lipinski's Rule of Five | Influences solubility and binding; Donors < 5, Acceptors < 10. |

| Polar Surface Area (PSA) | Veber's Rule | Predicts intestinal absorption and bioavailability. |

| Gastrointestinal Absorption | SwissADME, pkCSM | Estimates the percentage of the drug absorbed from the gut. |

Chemical Stability Assessments

Assessing the chemical stability of a compound is essential to ensure it can be reliably synthesized, stored, and utilized. Thiazole-carboxylic acid derivatives can be susceptible to certain degradation pathways. For example, some related 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, prone to hydrolytic ring-opening and decarboxylation. nih.gov

Studies on thiazole-2-carboxylic acid have shown it can undergo thermal decomposition at room temperature, yielding carbon dioxide and thiazole. acs.org The stability of such compounds can be investigated experimentally using techniques like Differential Scanning Calorimetry (DSC), which measures heat flow to a sample as a function of temperature. DSC analysis can determine the onset temperature of decomposition (Tonset) and the energy released (ΔHD), providing a quantitative measure of thermal stability. acs.org Computational methods can also be employed to predict stability by analyzing the strength of chemical bonds and the energy barriers for potential decomposition reactions.

Geometric Measurements and Dihedral Angles in Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides. The thiazole scaffold can be incorporated into peptidomimetics to create specific secondary structural motifs, such as β-turns. The geometry of these molecules is critical for their biological function.

In the design of 1,3-thiazole-based peptidomimetics, geometric measurements and dihedral angles are calculated to assess their potential to mimic β-turn structures. Key measurements include the distances between alpha-carbons (Cα) and the calculation of φ and ψ dihedral angles of the central residues. For a molecule to successfully mimic a β-turn, these values must fall within specific ranges. For example, a study on a thiazole-based peptidomimetic found the distance between Cαi and Cαi+3 to be 5.83 Å, which is consistent with the proposed range for β-turns. The root-mean-square deviation (RMSD) when overlaying the molecule onto a β-turn template is also a critical measure of structural mimicry.

| Geometric Parameter | Example Measurement | Significance in Peptidomimetics |

|---|---|---|

| Distance (Cαi to Cαi+3) | 5.83 Å | Indicates the potential to form a β-turn structure. |

| Root-Mean-Square Deviation (RMSD) | 0.5434 Å | Measures the similarity to a β-turn template (recommended ≤ 2 Å). |

| Dihedral Angles (φ, ψ) | Calculated for central residues | Used to classify the type of β-turn (e.g., Type IV). |

Analytical and Characterization Techniques in Research

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 2-Acetamido-1,3-thiazole-4-carboxylic acid. Due to the compound's polarity from the carboxylic acid and amide groups, reversed-phase HPLC is a suitable technique. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile or methanol. The compound's retention time under specific conditions is a key identifier, and the peak area from the detector (e.g., a UV detector set to the compound's λmax) is proportional to its concentration, allowing for accurate purity assessment.

Table 5: Exemplar HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile (containing 0.1% Formic Acid) | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Detection | UV at λmax (e.g., ~230-270 nm) | Quantitation and detection of the analyte |

Physical Characterization Methods

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For "this compound," the determination of its melting point is a crucial step in its characterization following synthesis. This technique is employed to confirm the identity of the compound and to obtain a preliminary assessment of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

In the context of research, the melting point of "this compound" has been reported to be in the range of 315 - 317 °C sigmaaldrich.com. This high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding facilitated by the carboxylic acid and acetamido groups.

The experimental determination of the melting point for this compound is typically performed using a calibrated melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

The following table summarizes the reported melting point for "this compound."

| Compound Name | Melting Point (°C) |

| This compound | 315 - 317 |

Q & A

Q. What are the standard protocols for synthesizing 2-acetamido-1,3-thiazole-4-carboxylic acid?

A common approach involves condensation reactions of acetamido precursors with thiazole-forming reagents. For example, refluxing an acetamido-substituted intermediate (e.g., 2-acetamido-thiazole derivatives) with carboxylic acid-activating agents like acetic anhydride in ethanol under acidic conditions can yield the target compound. Reaction optimization, including solvent choice (e.g., absolute ethanol), reflux duration (4–6 hours), and acid catalysis (e.g., glacial acetic acid), is critical for yield improvement . Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool, dry environment (RT, 15–25°C) away from light and moisture. Use airtight containers to prevent oxidation or hydrolysis. Safety protocols from structurally similar thiazole-carboxylic acids (e.g., 2-cyclopentyl-1,3-thiazole-4-carboxylic acid) recommend handling with nitrile gloves and lab coats due to potential skin/eye irritation. Always verify stability using TLC or HPLC before use in experiments .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Mass Spectrometry (MS): Determine exact mass (e.g., 214.046 Da for related thiazole-carboxylic acids) to confirm molecular formula .

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify acetamido (–NHCOCH) and carboxylic acid (–COOH) functional groups.

- X-ray Crystallography: For structural elucidation, refine data using programs like SHELXL, which is robust for small-molecule resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Dose-Response Studies: Perform IC/EC assays across multiple concentrations (e.g., 1 nM–100 µM).

- Control Standardization: Use reference compounds (e.g., dacarbazine for cytotoxicity comparisons) and validate assays with triplicate runs .

- Meta-Analysis: Cross-reference data from pharmacological studies of structurally similar thiazole derivatives (e.g., benzothiazole-2-yl hybrids) to identify trends .

Q. What strategies optimize the synthetic yield of this compound for scaled-up research?

Key optimizations include:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining high yields .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) and adjust reagent stoichiometry accordingly .

Q. How can computational tools aid in studying the structure-activity relationships (SAR) of this compound?

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes involved in inflammatory pathways).

- QSAR Modeling: Correlate electronic properties (e.g., LogP, PSA) of thiazole-carboxylic acid derivatives with activity data to guide analog design .

- Retrosynthetic Analysis: AI-driven platforms (e.g., Synthia) can propose novel synthetic routes for functional group modifications .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Challenges include poor crystal growth due to polar functional groups. Solutions:

- Solvent Screening: Test mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) for optimal supersaturation.

- Temperature Gradients: Slow cooling from 50°C to 4°C promotes lattice formation.

- Additive Use: Introduce small molecules (e.g., glycerol) to stabilize crystal packing .

Methodological Case Studies

3.1 Case Study: Discrepancy in NMR Data Between Batches

A researcher observed varying H NMR shifts (δ 2.1–2.3 ppm for acetamido methyl groups). Resolution steps:

- Purity Assessment: Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Tautomerism Check: Investigate keto-enol tautomerism using C NMR; stabilize with deuterated DMSO .

3.2 Case Study: Low Bioactivity in Initial Screens

After poor results in antimicrobial assays, the team:

- Derivatization: Synthesized ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.

- Metabolite Profiling: Used LC-MS/MS to identify active metabolites post-biological incubation .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.